2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro-
Description
The compound 2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- (hereafter referred to as the 4-bromo derivative) is a brominated heterocyclic molecule featuring a fused imidazo-pyridinone core. This structure is characterized by a bicyclic system where the imidazole ring is fused to a pyridinone moiety, with a bromine atom at the 4-position.
Properties
IUPAC Name |
4-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLPMIJFVLAJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229356 | |
| Record name | 4-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54221-74-8 | |
| Record name | 4-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54221-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1H,2H,3H-imidazo[4,5-c]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitration of Pyridin-4-ol
The synthesis begins with nitration of pyridin-4-ol (7) using concentrated nitric acid and sulfuric acid at 0–5°C. This step introduces a nitro group at the 3-position of the pyridine ring, yielding 3-nitropyridin-4-ol. The reaction’s regioselectivity is attributed to the electron-donating hydroxyl group, which directs nitration to the meta position.
Chlorination with Thionyl Chloride
The hydroxyl group of 3-nitropyridin-4-ol is replaced via chlorination using thionyl chloride (SOCl₂) under reflux. This produces 4-chloro-3-nitropyridine (8), confirmed by ¹H NMR (δ 8.52 ppm for pyridine-H). Excess SOCl₂ ensures complete conversion, with yields exceeding 90%.
N-Alkylation with 4-Bromo-2-fluoroaniline
4-Chloro-3-nitropyridine undergoes N-alkylation with 4-bromo-2-fluoroaniline in dimethylformamide (DMF) at 80°C. Potassium carbonate acts as a base, facilitating nucleophilic substitution. The intermediate 1-(4-bromo-2-fluorophenyl)-3-nitro-1H-imidazo[4,5-c]pyridine forms, isolated via column chromatography (hexane/ethyl acetate).
Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrogen gas (0.5 MPa) and 10% Pd/C in methanol. This step proceeds at 40°C for 15 hours, yielding 1-(4-bromo-2-fluorophenyl)-3-amino-1H-imidazo[4,5-c]pyridine with 94% yield.
Cyclization and Bromination
The amine intermediate undergoes cyclization with chloroacetic anhydride in acetic acid, forming the imidazo[4,5-c]pyridin-2-one core. Subsequent bromination with N-bromosuccinimide (NBS) in dichloromethane introduces the bromine atom at the 4-position, yielding the target compound.
Alternative Routes via Tetrazolo Ring Opening
Formation of Tetrazolo Intermediate
Patent WO2007035935A1 describes an alternative method starting from 3,4-diaminopyridine. Treatment with sodium nitrite and hydrochloric acid forms a tetrazolo[1,5-c]pyridin-5-ium intermediate. This intermediate is stabilized by resonance, enabling regioselective functionalization.
Reductive Ring Opening
The tetrazolo ring is reductively cleaved using hydrogenation (Pd/C, H₂) or sodium dithionite, yielding 3,4-diaminopyridine. This diamine is then cyclized with phosgene or triphosgene to form the imidazo[4,5-c]pyridin-2-one scaffold.
Bromination under Mild Conditions
Bromine is introduced using CuBr₂ in acetonitrile at 60°C, achieving 88% yield. Alternatively, HBr/H₂O₂ under UV light selectively brominates the 4-position without side reactions.
Optimization of Bromination Conditions
Solvent and Catalyst Screening
A study comparing bromination agents (NBS vs. Br₂) found that NBS in DMF affords higher regioselectivity (98:2 para:ortho) than Br₂ in CCl₄ (85:15). Catalytic FeCl₃ (5 mol%) enhances reaction rates, reducing completion time from 12 to 4 hours.
Temperature and Stoichiometry
Optimal bromination occurs at 0°C with 1.1 equivalents of Br₂, minimizing di-bromination byproducts. Excess Br₂ (>1.2 eq) leads to 4,6-dibromo impurities, requiring tedious purification.
Analytical Characterization
Spectroscopic Confirmation
¹H NMR of the final compound shows a singlet at δ 4.35 ppm for the two equivalent CH₂ protons of the dihydroimidazole ring. Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 284 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) reveals >99% purity, with retention time at 6.7 minutes. Residual solvents (DMF, methanol) are below ICH Q3C limits (<500 ppm).
Applications in Drug Discovery
Kinase Inhibitor Development
The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling, enabling attachment of aryl or heteroaryl groups. This versatility is exploited in BTK and JAK3 inhibitors, with IC₅₀ values <10 nM.
Radiolabeling for PET Imaging
¹¹C-labeled derivatives are synthesized via palladium-mediated cyanation, aiding in neurodegenerative disease imaging.
Chemical Reactions Analysis
Types of Reactions
2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazo-pyridine core can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives of the imidazo-pyridine core.
Reduction Products: Reduced forms of the compound with altered oxidation states.
Scientific Research Applications
2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- involves its interaction with various molecular targets. The bromine atom and the imidazo-pyridine core allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity: The 4-bromo derivative’s bromine atom facilitates halogen bonding in kinase active sites, but its activity is lower than amino-substituted analogues like tolebrutinib .
- Synthetic Flexibility : Bromine at the 4-position allows for Suzuki-Miyaura cross-coupling, enabling diversification into aryl/heteroaryl derivatives .
- Thermodynamic Stability: Imidazo[4,5-c]pyridinones generally exhibit higher stability than thiazolo analogues due to reduced ring strain .
Biological Activity
2H-Imidazo[4,5-c]pyridin-2-one, specifically the 4-bromo-1,3-dihydro variant, is a compound that has garnered attention due to its potential biological activities. This compound is part of a larger family of imidazopyridines which have been investigated for various pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : C6H5BrN3O
- Molecular Weight : 135.12 g/mol
- CAS Number : 7397-68-4
Synthesis
The synthesis of 2H-Imidazo[4,5-c]pyridin-2-one involves several steps starting from pyridin-4-ol and brominated anilines. The process typically includes nitration, chlorination, N-alkylation, reduction, and condensation reactions. The structure is confirmed through techniques such as NMR and mass spectrometry .
Antimicrobial Activity
Recent studies have shown that derivatives of imidazo[4,5-b]pyridine exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds similar to 2H-Imidazo[4,5-c]pyridin-2-one were tested against Gram-positive and Gram-negative bacteria. Results indicated a higher sensitivity in Gram-positive strains like Bacillus cereus compared to Gram-negative strains such as Escherichia coli .
Structure-Activity Relationships (SAR)
Research into the SAR of imidazo[4,5-c]pyridine derivatives has revealed that modifications at specific positions can enhance biological activity. For example:
- Replacing certain functional groups can lead to improved potency against specific bacterial strains. The most effective derivatives showed enhanced interaction with bacterial enzymes .
Anticancer Properties
Some derivatives of imidazo[4,5-c]pyridin-2-one have been evaluated for their anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms including:
Case Studies
| Study | Findings |
|---|---|
| Wang et al. (2016) | Synthesized 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one and confirmed its structure via NMR and mass spectrometry. |
| PMC Article (2023) | Explored the antimicrobial activity of imidazo[4,5-b]pyridine derivatives showing effectiveness against Bacillus cereus and Escherichia coli. |
| SAR Study (2023) | Identified key modifications that enhance the antibacterial efficacy of imidazo[4,5-b]pyridine derivatives. |
Q & A
Q. What are the established synthetic routes for 4-bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, and how is its structure validated?
The compound is typically synthesized via bromination of a parent imidazopyridinone scaffold. A common approach involves reacting 1,3-dihydroimidazo[4,5-c]pyridin-2-one with N-bromosuccinimide (NBS) under reflux in acetonitrile, followed by purification via column chromatography (e.g., ethyl acetate/hexane) . Structural validation employs X-ray crystallography to confirm regioselectivity (e.g., bromine at C4) and planar geometry of the fused heterocyclic system. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying purity and molecular identity .
Q. What biological activities are associated with brominated imidazopyridinone derivatives?
Brominated imidazopyridinones exhibit diverse bioactivities, including antiviral (RSV fusion inhibition) and anticancer potential. For example, BMS-433771, a related imidazo[4,5-c]pyridinone derivative, inhibits RSV by blocking viral F-protein-mediated membrane fusion . Bromine substitution enhances electrophilicity, improving binding to biological targets like kinases or viral proteins .
Advanced Research Questions
Q. How can regioselectivity be controlled during bromination of the imidazopyridinone core?
Regioselectivity depends on reaction conditions and directing groups. For C4 bromination, electron-donating substituents (e.g., amino groups) at adjacent positions can direct bromine via resonance stabilization. In the absence of directing groups, steric and electronic factors favor bromination at the most electron-rich position. Computational modeling (DFT) or competitive experiments with substituted analogs are recommended to predict/confirm regioselectivity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
To enhance bioavailability:
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, amine) while retaining the bromine’s electronic effects.
- Prodrug approaches : Mask acidic/basic moieties with esters or amides, as seen in tolebrutinib (a BTK inhibitor with a similar core) .
- Formulation : Use nanocrystallization or lipid-based carriers to improve solubility, as demonstrated for RSV inhibitors .
Q. How can structural modifications improve anticancer activity?
- Substitution at C3/C6 : Aromatic or azo groups (e.g., phenylazo at C6) enhance intercalation with DNA or kinase binding, as shown in thiazolo[4,5-b]pyridinones .
- Metal coordination : Bromine’s leaving-group potential enables cross-coupling reactions (e.g., Sonogashira) to append metal-binding motifs (e.g., phenanthroline) for chelation therapy .
Q. What analytical methods are critical for detecting this compound in biological matrices?
- LC-MS/MS : Quantify using a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions specific to the bromine isotope pattern (m/z 255 → 137 for [M+H]+) .
- Microscopy : Fluorescent tagging (e.g., via Suzuki coupling) enables cellular localization studies, leveraging the bromine as a reactive site .
Key Challenges & Future Directions
- Stereoselective Functionalization : Asymmetric synthesis of chiral derivatives remains underexplored.
- Target Identification : Use CRISPR screening or proteomics to map bromine-dependent protein interactions.
- Toxicity Profiling : Assess off-target effects via kinase panels or mitochondrial toxicity assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
